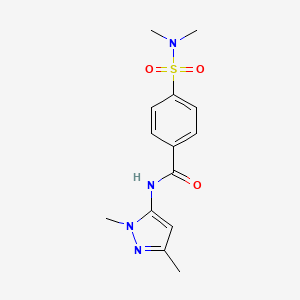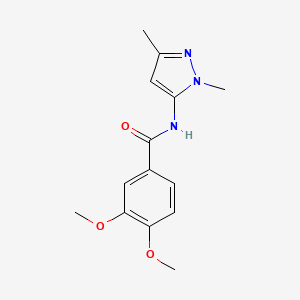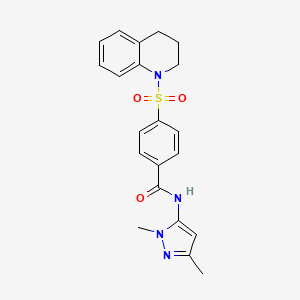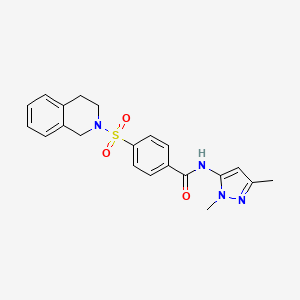
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide, also known as N-DMSPB, is a unique type of amide compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. It has been used in scientific research to study the structure-activity relationship of enzymes and proteins, as well as to study the interactions between molecules. It has also been used to study the mechanism of action of various drugs, as well as to study the properties of various materials.
作用機序
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide is believed to act as an inhibitor of enzymes and proteins by binding to the active sites of the enzymes and proteins, thus preventing them from binding to their substrates. It has also been shown to interact with other molecules in a variety of ways, including through hydrogen bonding, van der Waals interactions, and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. It has also been shown to inhibit the activity of proteins involved in the transport of ions across cell membranes, as well as proteins involved in the regulation of gene expression.
実験室実験の利点と制限
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is not toxic to humans. It is also relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. It is also relatively expensive, which may limit its use in some experiments.
将来の方向性
Due to its unique properties, N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide has a wide range of potential applications in scientific research. Future research should focus on exploring the potential of this compound as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. Additionally, future research should focus on developing new methods for synthesizing this compound and improving its solubility in aqueous solutions. Finally, future research should focus on exploring the potential applications of this compound in drug development and other biomedical applications.
合成法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide can be synthesized using a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Strecker reaction. In the Biginelli reaction, the reaction of ethyl acetoacetate, urea, and aldehydes in the presence of an acid catalyst produces this compound. In the Mannich reaction, the reaction of an aldehyde, an amine, and a ketone in the presence of an acid catalyst produces this compound. In the Strecker reaction, the reaction of an aldehyde, an amine, and cyanide in the presence of an acid catalyst produces this compound.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-9-13(18(4)16-10)15-14(19)11-5-7-12(8-6-11)22(20,21)17(2)3/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNZGWKVMHJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)




![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)



![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)